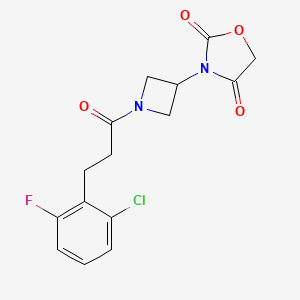

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of bisthiazole . It has been studied for its antibacterial activity .

Synthesis Analysis

The synthesis of this compound involves the creation of [N,N′-bis (N-benzoylthiocarbamoyl)-N,N′-bis (benzyl)]ethane-1,2-diamines 4a-h .Chemical Reactions Analysis

The compound undergoes cyclization to form [N,N′-bis (5-benzoyl-4-phenylthiazol-2-yl)-N,N′–bisbenzyl]ethane-1,2-diamines 5a-h by reaction with phenacyl bromide .Applications De Recherche Scientifique

Anticancer Activity

A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of anticancer activity of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, including variants of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide, exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antipsychotic Potential

Research by Norman et al. (1996) explored substituted benzamides as potential atypical antipsychotic agents. The study evaluated their ability to bind to dopamine D2 and serotonin receptors, indicating potential applications in mental health treatments (Norman et al., 1996).

Antimicrobial Properties

Desai et al. (2013) investigated fluorobenzamides containing thiazole and thiazolidine, highlighting their antimicrobial activity against various bacterial and fungal strains. The study underlines the potential of such benzamides, including N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide, in developing new antimicrobial agents (Desai et al., 2013).

Antibacterial and Antifungal Activity

Patel and Patel (2015) synthesized heterocyclic compounds related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide. These compounds showed significant antibacterial and antifungal activities, suggesting their use in combating infectious diseases (Patel & Patel, 2015).

Anti-Influenza Virus Activity

Hebishy et al. (2020) described the synthesis of novel benzamide-based compounds with significant antiviral activities against bird flu influenza. This study demonstrates the potential use of such compounds in antiviral therapies (Hebishy et al., 2020).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. Their research revealed the role of methyl functionality and non-covalent interactions in gelation behavior, opening doors for material science applications (Yadav & Ballabh, 2020).

Anti-Cancer Evaluation of Metal Complexes

Rizk et al. (2021) focused on the synthesis and anti-cancer evaluation of metal complexes involving 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide. Their findings indicate promising anticancer activities of these complexes (Rizk et al., 2021).

Antiviral Activity Against HIV

Saeed et al. (2011) developed N-(thiazol-2-yl)benzamide derivatives and assessed their antiviral activity against HIV. The study highlights the potential use of these compounds in HIV treatment strategies (Saeed et al., 2011).

Propriétés

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S2/c1-29-19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(30-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVUDBMLEXOITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2445808.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2445812.png)

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)

![Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2445820.png)

![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2445821.png)